Dehydroeffusol

Übersicht

Beschreibung

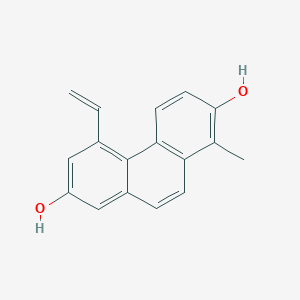

Dehydroeffusol is a phenanthrene isolated from the Chinese medicinal plant Juncus effuses . It has been found to inhibit gastric cancer cell growth and tumorigenicity by selectively inducing tumor-suppressive endoplasmic reticulum stress and a moderate apoptosis . It also possesses anti-cancer, anxiolytic, and sedative properties .

Synthesis Analysis

Dehydroeffusol has been found to increase the synthesis of metallothioneins, intracellular Zn2+ -binding proteins, in the dentate granule cell layer . This suggests that it may have a role in the prevention and cure of Alzheimer’s disease .Molecular Structure Analysis

Dehydroeffusol has a molecular formula of C17H14O2 . Its average mass is 250.292 Da and its monoisotopic mass is 250.099380 Da .Chemical Reactions Analysis

While specific chemical reactions involving Dehydroeffusol are not detailed in the search results, it’s known that Dehydroeffusol is a phenanthrene compound .Physical And Chemical Properties Analysis

Dehydroeffusol has a molecular formula of C17H14O2, an average mass of 250.292 Da, and a monoisotopic mass of 250.099380 Da . Further details about its physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Dehydroeffusol has shown promising antimicrobial properties . This makes it a potential candidate for the development of new antimicrobial agents, which are crucial in the fight against resistant strains of bacteria and other microbes.

Anxiolytic and Sedative Effects

Studies have indicated that Dehydroeffusol can have anxiolytic and sedative effects . This suggests that it could potentially be used in the treatment of anxiety disorders and sleep-related issues.

Spasmolytic Properties

Dehydroeffusol has been found to exhibit spasmolytic activities . This means it could potentially be used in the treatment of conditions characterized by spasms, such as certain gastrointestinal disorders.

Cellular Protective Activity

Dehydroeffusol has demonstrated cellular protective activities . This suggests that it could potentially be used to protect cells from damage, which is crucial in the prevention and treatment of various diseases.

Antiproliferative Activity

Dehydroeffusol has shown antiproliferative activities . This means it could potentially be used in the treatment of cancer, as it could help to prevent the proliferation of cancer cells.

Neuroprotective Effects in Alzheimer’s Disease

Dehydroeffusol has been found to rescue Amyloid β25–35-induced spatial working memory deficit , indicating its potential as a treatment for Alzheimer’s disease. It has also been found to be effective in preventing Amyloid β1-42-mediated hippocampal neurodegeneration , further supporting its potential use in Alzheimer’s disease treatment.

Wirkmechanismus

Dehydroeffusol (DHE) is a phenanthrene compound isolated from the Chinese medicinal plant Juncus effusus . It has been found to have significant biological effects, particularly in the context of cancer and neurodegenerative diseases .

Target of Action

The primary targets of Dehydroeffusol are the Activating Transcription Factor 2 (ATF-2) and c-Jun N-terminal Kinase (JNK) . These proteins play a crucial role in cellular processes such as cell growth, differentiation, and apoptosis.

Mode of Action

Dehydroeffusol interacts with its targets, ATF-2 and JNK, modulating their activity and leading to changes in cellular processes . For instance, it inhibits the hypoxia-induced activation of the Wnt/β-catenin pathway in non-small cell lung cancer cells .

Biochemical Pathways

Dehydroeffusol affects several biochemical pathways. It impacts cancer-associated signaling pathways, including NF-κB, β-catenin, and endoplasmic reticulum stress . In Alzheimer’s disease, it reduces intracellular Zn2+ toxicity, which is linked with induced synthesis of metallothioneins .

Result of Action

Dehydroeffusol has been found to have both in vitro and in vivo anticancer effects . It inhibits gastric cancer cell growth and tumorigenicity by selectively inducing tumor-suppressive endoplasmic reticulum stress and a moderate apoptosis . In Alzheimer’s disease, it prevents amyloid β1-42-mediated hippocampal neurodegeneration .

Action Environment

The action of Dehydroeffusol can be influenced by environmental factors. For instance, A549 cells (a type of lung cancer cell) were found to be more sensitive to Dehydroeffusol under hypoxic conditions compared with normoxic conditions . This suggests that the efficacy and stability of Dehydroeffusol can vary depending on the cellular environment.

Safety and Hazards

Eigenschaften

IUPAC Name |

5-ethenyl-1-methylphenanthrene-2,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O2/c1-3-11-8-13(18)9-12-4-5-14-10(2)16(19)7-6-15(14)17(11)12/h3-9,18-19H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSSPKCPIRDPBQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C=CC3=CC(=CC(=C32)C=C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415709 | |

| Record name | 5-Ethenyl-1-methylphenanthrene-2,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethenyl-1-methylphenanthrene-2,7-diol | |

CAS RN |

137319-34-7 | |

| Record name | 5-Ethenyl-1-methyl-2,7-phenanthrenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137319-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethenyl-1-methylphenanthrene-2,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

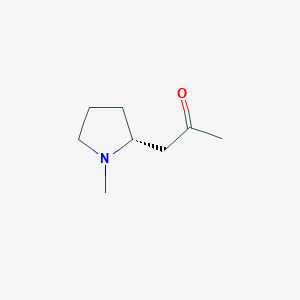

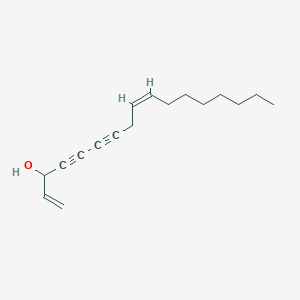

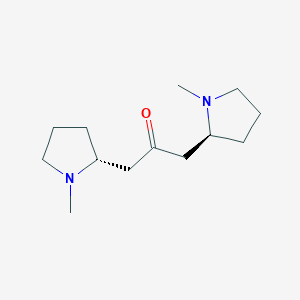

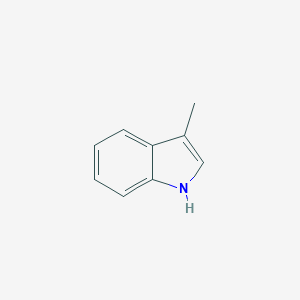

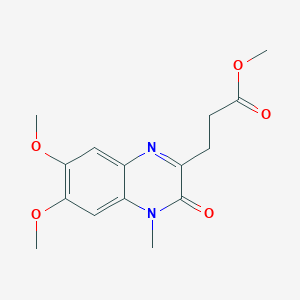

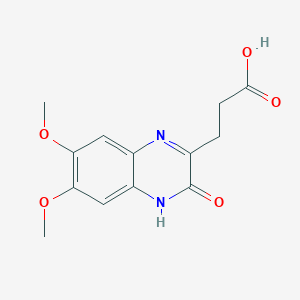

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.